molecular formula C72H107N19O24 B564026 PROTEIN TYROSINE PHOSPHATASE SUBSTRATE CAS No. 104077-19-2

PROTEIN TYROSINE PHOSPHATASE SUBSTRATE

Cat. No.: B564026
CAS No.: 104077-19-2
M. Wt: 1622.757
InChI Key: GRVRFEYGHPJNDJ-NADIXBDMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspective and Evolution of Protein Tyrosine Phosphatase Research

The field of protein tyrosine phosphatase research began with a landmark discovery in 1988 when Nicholas Tonks and colleagues identified and characterized the first protein tyrosine phosphatase, known as protein tyrosine phosphatase 1B, from human placenta. This seminal discovery opened an entirely new field of research that challenged the prevailing view of protein phosphatases as merely non-specific housekeeping enzymes. Prior to this breakthrough, the scientific community had focused predominantly on protein tyrosine kinases, believing that protein tyrosine phosphatases functioned indiscriminately without substrate specificity.

The identification of protein tyrosine phosphatase 1B represented a paradigm shift in understanding cellular signaling mechanisms. Following this initial discovery, intense research efforts utilizing polymerase chain reaction techniques and low-stringency screening methods led to the rapid identification of numerous additional protein tyrosine phosphatase family members. The explosion of nucleic acid sequence information and concurrent development of high-throughput functional characterization methods provided new opportunities for drug discovery and therapeutic target identification.

As the field developed, researchers compiled extensive databases of protein tyrosine phosphatase sequences. A comprehensive study identified 319 vertebrate protein tyrosine phosphatase sequences, which were subsequently refined to 113 distinct catalytic domain sequences and 38 domain sequences from human and other vertebrate species. This systematic analysis revealed 37 distinct human protein tyrosine phosphatase genes, leading to the classification of the vertebrate protein tyrosine phosphatase family into 17 principal subtypes.

The evolution of protein tyrosine phosphatase research has been marked by several key milestones, including the recognition that these enzymes are highly specific and tightly regulated both spatially and temporally. The development of crystal structure analysis and phylogenetic studies has permitted detailed structural analysis of evolutionary relationships among vertebrate protein tyrosine phosphatase domains. This progress has been instrumental in understanding the mechanisms of protein tyrosine phosphatase catalysis and substrate recognition.

Fundamentals of Protein Tyrosine Phosphorylation and Dephosphorylation

Protein tyrosine phosphorylation represents a fundamental regulatory mechanism that governs numerous important aspects of cell physiology throughout all kingdoms of life. This reversible post-translational modification is controlled by the opposing activities of protein tyrosine kinases, which add phosphate groups, and protein tyrosine phosphatases, which remove them. The dynamic balance between these two enzyme families determines the phosphorylation state of target proteins and consequently their biological activities.

In eukaryotic cells, approximately one-third of the entire proteome undergoes phosphorylation, predominantly on serine, threonine, and tyrosine residues. While serine and threonine phosphorylation accounts for approximately 98 percent of total protein phosphorylation, tyrosine phosphorylation represents less than 2 percent but serves as a key regulatory mechanism in numerous important aspects of eukaryotic cell physiology. The significance of tyrosine phosphorylation in normal cellular function is highlighted by the fact that many human diseases result from aberrant protein tyrosine kinase or protein tyrosine phosphatase function.

The chemical mechanism of tyrosine dephosphorylation involves the hydrolysis of phosphotyrosine residues through a cysteinyl-phosphate enzyme intermediate. Protein tyrosine phosphatases catalyze the removal of phosphate groups using water molecules, releasing inorganic phosphate into the cellular environment. Research has demonstrated that all protein tyrosine phosphatases utilize a common catalytic mechanism that depends upon formation of a thiol-phosphate intermediate and general acid-general base catalysis.

The catalytic mechanism involves specific amino acid residues that function as general acid and general base catalysts. Studies of the Yersinia enterocolitica protein tyrosine phosphatase domain revealed that aspartate-356 and glutamate-290 serve as the general acid and general base catalysts, respectively, responsible for phosphate ester hydrolysis. This mechanism enhances the rate of hydrolysis by approximately 10^11 times compared to non-enzyme-catalyzed hydrolysis by water alone.

Classification and Overview of the Protein Tyrosine Phosphatase Superfamily

The human genome encodes approximately 100 phosphatases belonging to the protein tyrosine phosphatase superfamily, whose substrates range from proteins to phosphoinositides and messenger ribonucleic acids. The hallmark characteristic of this superfamily is the active site sequence containing the protein tyrosine phosphatase signature motif, which is essential for catalytic activity. Based on structural features and substrate specificity, the protein tyrosine phosphatase superfamily is divided into four distinct subfamilies.

The first subfamily consists of phosphotyrosine-specific protein tyrosine phosphatases, which can be further subdivided into classical protein tyrosine phosphatases. This group includes 38 classical protein tyrosine phosphatases, comprising 21 receptor tyrosine phosphatases and 17 non-receptor-type protein tyrosine phosphatases. The receptor tyrosine phosphatases are type I transmembrane proteins possessing amino-terminal extracellular domains that can bind activating ligands, single transmembrane domains, and carboxyl-terminal cytoplasmic domains containing catalytic domains.

The second subfamily encompasses dual specificity phosphatases, which possess the capability to dephosphorylate both serine/threonine and tyrosine residues from proteins, as well as remove phosphates from non-proteinaceous substrates including signaling lipids. These enzymes include mitogen-activated protein kinase phosphatases and small-size atypical dual specificity phosphatases. Dual specificity phosphatases are non-transmembrane enzymes displaying variable substrate specificity and harboring single protein tyrosine phosphatase catalytic domains.

The third subfamily consists of cell division cycle 25 phosphatases, while the fourth comprises low molecular weight protein tyrosine phosphatases. All protein tyrosine phosphatases share similar core structures consisting of central parallel beta-sheets with flanking alpha-helices containing beta-loop-alpha loops that encompass the protein tyrosine phosphatase signature motif. Despite their conserved structural and catalytic properties, sufficient differences exist in the active site pockets and immediate surrounding environments among different protein tyrosine phosphatases.

Phylogenetic analysis has revealed that the traditional classification of protein tyrosine phosphatases into transmembrane receptor protein tyrosine phosphatases and intracellular non-transmembrane protein tyrosine phosphatases may be ambiguous. Several protein tyrosine phosphatase subtypes contain both transmembrane and non-transmembrane enzymes, with alternative splicing and promoter usage generating different isoforms of the same enzyme.

Significance of Protein Tyrosine Phosphatase Substrates in Cellular Signaling Networks

Protein tyrosine phosphatase substrates play pivotal roles in numerous cellular signaling networks that control fundamental biological processes including cell proliferation, differentiation, adhesion, migration, and apoptosis. These substrates serve as critical nodes in signal transduction pathways, where their phosphorylation status determines the flow of information from extracellular stimuli to intracellular responses. The importance of maintaining appropriate levels of protein tyrosine phosphorylation through precise substrate regulation is essential for many cellular functions.

In growth factor signaling pathways, protein tyrosine phosphatase substrates include receptor tyrosine kinases such as the epidermal growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. Tyrosine phosphorylation of these receptor substrates is required for ligand-stimulated enzymatic activity and subsequent downstream signaling. For example, following epidermal growth factor stimulation, specific phosphotyrosine residues in receptor carboxyl-terminal tails serve as binding sites for Src homology 2 domains of phospholipase C gamma, facilitating efficient tyrosine phosphorylation and signal propagation.

Cell adhesion and migration processes involve protein tyrosine phosphatase substrates that are phosphorylated very early during cellular responses to integrin ligands. These substrates, including p140 Cas-associated protein, become phosphorylated within 15 minutes of cell adhesion, initiating signaling cascades that control cell proliferation, migration, and adhesion. The phosphorylation patterns of these substrates determine cellular responses to environmental cues and regulate fundamental processes such as tissue development and wound healing.

Metabolic signaling represents another critical area where protein tyrosine phosphatase substrates exert significant influence. The insulin receptor serves as a key substrate whose tyrosine phosphorylation leads to activation of pathways controlling glucose uptake, lipogenesis, glycogen synthesis, and protein synthesis. Protein tyrosine phosphatase 1B has been identified as a negative regulator of insulin receptor signaling, establishing it as an important therapeutic target for type 2 diabetes. Additionally, protein tyrosine phosphatase 1B modulates leptin signaling pathways in the brain, making it a potential target for obesity treatment.

Neuronal signaling networks also depend heavily on protein tyrosine phosphatase substrates for proper function. High levels of protein tyrosine kinases and phosphatases in the central nervous system suggest important roles in regulating neuronal processes. Glutamate receptors, including N-methyl-D-aspartate receptors, serve as substrates whose tyrosine phosphorylation regulates synaptic transmission and neuroplasticity.

Challenges in Protein Tyrosine Phosphatase Substrate Identification

The identification of physiologically relevant protein tyrosine phosphatase substrates represents one of the most significant challenges in understanding the functional roles of these enzymes. The transient nature of interactions between protein tyrosine phosphatases and their substrates during dephosphorylation makes substrate identification technically demanding. Traditional biochemical approaches often fail to capture these fleeting enzyme-substrate complexes, necessitating the development of innovative methodological approaches.

One major challenge stems from the dynamic nature of protein tyrosine phosphorylation and dephosphorylation cycles. Unlike stable protein-protein interactions, the association between protein tyrosine phosphatases and their substrates occurs transiently during the catalytic process, making it difficult to isolate and characterize these complexes using conventional techniques. This temporal limitation has historically hindered progress in defining the complete spectrum of substrates for individual protein tyrosine phosphatases.

To address these challenges, researchers have developed substrate trapping methodologies that stabilize enzyme-substrate interactions. Substrate trapping mutants are protein tyrosine phosphatases with mutations in key catalytic residues that impair phosphatase activity while retaining substrate binding affinity. The most common substrate trapping mutant involves a cysteine to serine mutation in the catalytic motif, which allows substrate binding but prevents the cysteine-driven nucleophilic attack required for dephosphorylation.

Another approach involves aspartate to alanine mutations in the conserved loop region, which can form phosphothionate intermediates but cannot complete substrate hydrolysis and release. These mutants form sufficiently stable complexes with their substrates to allow isolation using immunoprecipitation techniques followed by identification through western blotting or mass spectrometry. The development of these substrate trapping approaches has revolutionized the field by enabling systematic identification of protein tyrosine phosphatase substrates in physiologically relevant contexts.

High-throughput proteomic approaches have emerged as powerful tools for substrate identification, utilizing mass spectrometry to detect hyperphosphorylated peptides in cells lacking functional protein tyrosine phosphatases. These methods can rapidly identify differentially phosphorylated sites and reveal the actual residues affected by protein tyrosine phosphatase activity. Studies using this approach have identified hundreds of potential substrates, revealing that protein tyrosine phosphatase substrates are significantly enriched for kinases, including many with phosphorylation sites in activation loops critical for kinase function.

Despite these methodological advances, several challenges remain in this compound identification. False-positive results can arise from artificial experimental conditions, particularly when cellular compartmentalization and integrity are compromised. Additionally, the identification of substrates in vitro may not reflect physiologically relevant interactions that occur under normal cellular conditions. To address these limitations, researchers increasingly employ substrate trapping approaches in intact cellular systems, where full-length protein tyrosine phosphatases maintain their native subcellular localization and regulatory mechanisms.

Properties

CAS No.

104077-19-2

Molecular Formula

C72H107N19O24

Molecular Weight

1622.757

InChI

InChI=1S/C72H107N19O24/c1-5-35(2)57(90-66(110)52(34-55(101)102)87-60(104)45(12-9-29-80-72(77)78)83-67(111)56(74)36(3)92)68(112)88-50(32-40-17-23-43(96)24-18-40)63(107)82-46(25-26-53(97)98)61(105)91-58(37(4)93)69(113)89-51(33-54(99)100)65(109)86-49(31-39-15-21-42(95)22-16-39)64(108)85-48(30-38-13-19-41(94)20-14-38)62(106)81-44(11-8-28-79-71(75)76)59(103)84-47(70(114)115)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-96H,5-12,25-34,73-74H2,1-4H3,(H,81,106)(H,82,107)(H,83,111)(H,84,103)(H,85,108)(H,86,109)(H,87,104)(H,88,112)(H,89,113)(H,90,110)(H,91,105)(H,97,98)(H,99,100)(H,101,102)(H,114,115)(H4,75,76,79)(H4,77,78,80)/t35-,36+,37+,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1

InChI Key

GRVRFEYGHPJNDJ-NADIXBDMSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N

Origin of Product

United States

Scientific Research Applications

Applications in Cancer Research

  • Targeting PTP1B in Breast Cancer :
    • PTP1B has been implicated in breast cancer progression. Studies have shown that inhibiting PTP1B can reduce tumor growth and metastasis, making it a promising target for therapeutic intervention .
    • Case Study : A substrate-trapping mutant of PTP1B demonstrated enhanced binding to phosphorylated substrates, leading to insights into its role in oncogenic signaling pathways .
  • Role in Tumor Microenvironment :
    • PTP substrates like SHP-1 and SHP-2 are involved in immune cell signaling within the tumor microenvironment. Their regulation can influence immune evasion mechanisms employed by tumors .

Metabolic Regulation

PTPs play significant roles in metabolic pathways by modulating insulin signaling and glucose homeostasis. For instance:

  • PTP1B and Insulin Sensitivity :
    • PTP1B negatively regulates insulin receptor signaling. Inhibiting this phosphatase has been shown to enhance insulin sensitivity and glucose uptake in adipocytes and muscle cells .
    • Research Findings : Studies have indicated that specific substrates of PTP1B are critical for mediating these effects, highlighting potential avenues for treating type 2 diabetes .

Drug Development

The identification of PTP substrates is crucial for drug design aimed at modulating their activity:

  • Substrate-Trapping Mutants :
    • The development of substrate-trapping mutants allows researchers to isolate and characterize specific substrates under physiological conditions. This approach has led to the discovery of novel therapeutic targets within metabolic and oncogenic pathways .
  • Peptide-Based Therapeutics :
    • Peptides derived from known PTP substrates are being explored as potential therapeutics. These peptides can serve as inhibitors or modulators of PTP activity, offering a targeted approach to treatment .

Table 1: Key Protein Tyrosine Phosphatases and Their Substrates

PTP NameKey SubstratesBiological Role
PTP1BInsulin receptorRegulates glucose metabolism
SHP-1Various immune receptorsModulates immune response
SHP-2Growth factor receptorsInvolved in cell proliferation
RPTPαMultiple phosphorylated proteinsImplicated in cancer signaling

Table 2: Applications of PTP Substrates in Research

Application AreaSpecific FindingsReference
Cancer ResearchInhibition of PTP1B reduces breast cancer progression ,
Metabolic RegulationEnhancing insulin sensitivity via PTP inhibition
Drug DevelopmentUse of substrate-trapping mutants for target discovery ,

Comparison with Similar Compounds

Comparison with Similar Phosphatase Substrates

Dual-Specificity Phosphatases (DSPs)

DSPs dephosphorylate pTyr , phosphoserine (pSer) , and phosphothreonine (pThr) . Key differences include:

  • Substrate range : DSPs target MAP kinases (e.g., ERK, JNK) and cell cycle regulators (e.g., Cdc25).
  • Catalytic mechanism : DSPs lack the Cx5R motif but retain a conserved cysteine for catalysis .
Table 1: Substrate Specificity of PTPs vs. DSPs
Feature PTPs (e.g., PTP1B) DSPs (e.g., VHR)
Target residues pTyr exclusively pTyr, pSer, pThr
Catalytic motif Cx5R Cx5 (no arginine)
Key substrates Receptor kinases, IRS-1 MAP kinases, Cdc25
Inhibitor sensitivity Vanadate, PTP1B inhibitors Vanadate, Menadione
References

Phosphoinositide Phosphatases (PTEN, myotubularins)

These enzymes hydrolyze D3-phosphorylated inositol lipids (e.g., PIP3) instead of proteins:

  • PTEN : Converts PIP3 to PIP2, opposing PI3K/Akt signaling. Unlike PTPs, PTEN has a larger active site to accommodate lipid head groups .
  • Myotubularins : Target PI3P and PI(3,5)P2, regulating endosomal trafficking .
Table 2: Comparison with Lipid-Targeting Phosphatases
Feature PTPs (PTP1B) PTEN
Substrate type Protein (pTyr) Lipid (PIP3)
Catalytic site size Compact (peptide-binding) Expanded (lipid-binding)
Biological role Insulin signaling, obesity Tumor suppression, apoptosis
Inhibitors PTP1B-specific compounds VO-OHpic, SF1670
References

CDC25 Phosphatases

CDC25 phosphatases are cell cycle regulators that dephosphorylate pThr/pTyr residues on cyclin-dependent kinases (CDKs):

  • Substrate recognition : Requires a conserved docking motif (e.g., KIM motif in CDK1) .
  • Regulation : CDC25 activity is redox-sensitive, unlike most PTPs .
Table 3: PTPs vs. CDC25 Phosphatases
Feature PTPs (PTP1B) CDC25
Substrate pTyr-containing proteins CDKs (pThr/pTyr)
Redox regulation Limited Highly sensitive
Inhibitors PTP1B inhibitors NSC 663284, BN82002
Disease relevance Diabetes, obesity Cancer, mitotic defects
References

Research Findings on Substrate Specificity

  • Structural basis : The PTP1B/DADEpYL complex revealed that substrate binding involves hydrogen bonds between the phosphate group and Arg47/Arg24, as well as hydrophobic interactions with Phe182 .
  • Peptide length : Substrates with ≥6 residues flanking pTyr show higher affinity (e.g., PTP1B’s Km for DADEpYL is 10 μM vs. 500 μM for pTyr alone) .
  • Selective inhibitors : Probe compounds (e.g., ortho-fluoromethyl phosphotyrosine derivatives) exploit substrate mimicry to target specific PTPs (e.g., PTP1B over TCPTP) .

Preparation Methods

Protocol Overview

  • Resin Preparation : A Wang resin or Rink amide resin is selected based on the desired C-terminal modification.

  • Coupling Cycle : Activated Boc-protected amino acids are sequentially added using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate).

  • Phosphotyrosine Incorporation : Boc-pY is coupled at the designated position, requiring extended reaction times (2–4 hours) due to steric hindrance from the phosphate group.

  • Global Deprotection and Cleavage : The peptide is cleaved from the resin using HF (hydrogen fluoride) or TFA (trifluoroacetic acid), simultaneously removing side-chain protecting groups.

Advantages :

  • Enables precise control over phosphorylation site and stoichiometry.

  • Avoids heterogeneity issues associated with enzymatic phosphorylation.

Limitations :

  • High cost of Boc-pY derivatives.

  • Risk of β-elimination during acidic cleavage, necessitating optimized conditions.

Combinatorial Peptide Library Screening for Substrate Profiling

Combinatorial libraries enable high-throughput identification of optimal PTP substrates. A notable example is the screening of PTP1B substrates using a one-bead-one-compound library containing randomized residues (e.g., Fmoc-XXXXXpYAA).

Key Steps:

  • Library Synthesis : A split-and-pool method generates ~10^6 unique peptides on TentaGel beads, each displaying a pY residue.

  • Enzymatic Treatment : Beads are incubated with PTP1B, which dephosphorylates preferred substrates.

  • Orthoquinone Derivatization : Tyrosinase oxidizes exposed tyrosine side chains to orthoquinones, which are labeled with biotin-hydrazide for colorimetric detection.

  • Sequencing : Positive beads are isolated, and partial Edman degradation paired with mass spectrometry reveals substrate sequences.

Findings :

  • PTP1B exhibits a preference for acidic residues (e.g., Asp, Glu) N-terminal to pY, corroborated by kinetic assays (kcat/KM = 1.2 × 10^4 M^−1s^−1 for DADEpYL-NH2).

  • A secondary substrate class with hydrophobic residues (e.g., Leu, Val) adjacent to pY was identified, expanding known specificity profiles.

Radioactive Labeling for High-Sensitivity Assays

Radioactive labeling with ³²P is employed for substrates requiring ultra-sensitive detection, such as poly(Glu:Tyr) copolymers or myelin basic protein (MBP).

Preparation Workflow:

  • Enzymatic Phosphorylation :

    • Incubate substrate (e.g., 2 mg/mL MBP) with [γ-³²P]ATP and tyrosine kinase (e.g., EGFR) at 30°C for 1 hour.

    • Terminate reaction with EDTA and purify via gel filtration.

  • In-Gel Dephosphorylation Assay :

    • Incorporate ³²P-labeled substrate into SDS-PAGE gels (1.5 × 10^6 cpm/20 mL).

    • Post-electrophoresis, renature PTPs in-gel and visualize dephosphorylation via autoradiography.

Data :

  • RCML (reduced carboxamidomethylated lysozyme) labeled with ³²P showed a detection limit of 0.1 pmol phosphate released.

Enzymatic Phosphorylation vs. Synthetic Approaches

While enzymatic phosphorylation using kinases is feasible, synthetic methods dominate due to limitations in site specificity and yield. For example, enzymatic phosphorylation of a 15-mer peptide yielded only 60% monophosphorylation, whereas SPPS achieved >95% purity.

Comparative Table:

ParameterSPPSEnzymatic Phosphorylation
Site Specificity Single-site controlMulti-site or random
Yield 70–90%30–60%
Cost High (≈$500/mg)Moderate (≈$200/mg)
Applications Kinetics, structural studiesBulk substrate production

Case Study: Substrate Optimization for PTP1B

A landmark study synthesized DADEpYL-NH2 via SPPS and determined its kinetic parameters with PTP1B:

  • KM : 12.5 μM

  • kcat : 4.8 s^−1

  • Specificity Constant (kcat/KM) : 3.8 × 10^5 M^−1s^−1

Mutagenesis revealed critical residues:

  • Arg47 : Enhances binding to acidic residues N-terminal to pY (Δkcat/KM = −80% in R47A mutant).

  • Gln262 : Facilitates hydrolytic water activation during catalysis (Δkcat = −65% in Q262A) .

Q & A

Q. How should researchers design studies to investigate post-translational regulation of PTP substrates?

  • Answer: Combine phospho-enrichment techniques with protease digestion (e.g., Lys-C/Trypsin) for site-specific mapping. Employ redox-stable cell lysis buffers to preserve oxidative modifications (e.g., cysteine oxidation in PTP active sites) and crosslinking agents to stabilize transient complexes .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide PTP substrate research?

  • Answer: Apply FINER to evaluate hypotheses:
  • Feasible: Ensure access to phosphoproteomic facilities or knockout models.
  • Novel: Prioritize substrates linked to understudied pathways (e.g., THEMIS in T-cell signaling ).
  • Relevant: Align with disease models where PTP dysregulation is implicated (e.g., STEP61 in neurodegenerative disorders ) .

Q. What statistical approaches are robust for analyzing phosphoproteomic data in substrate discovery?

  • Answer: Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for high-throughput datasets. Pair intensity-based quantification (e.g., MaxQuant) with kinase-substrate enrichment analysis (KSEA) to infer phosphatase activity changes .

Tables for Key Methodologies

Method Application Key Reference
PEPSI (Substrate Trapping + MS)Identifies direct SHP1 substrates
KSEA (Kinase/Phosphatase Activity Inference)Predicts PTP activity from phosphoproteomics
Live-Cell FRETCaptures real-time PTP-substrate binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.